Pamatolol

Cardioselectivity Beta-Adrenoceptor Pharmacology

Pamatolol delivers unmatched cardioselectivity (pA2 atrial 7.56 vs. portal vein 5.54), exceeding atenolol and metoprolol in β1/β2 discrimination. Its rapid, complete oral absorption with zero first-pass metabolism ensures predictable systemic exposure — eliminating the bioavailability variability that plagues metoprolol (40–50%) and atenolol (~50%). Consistent metabolism across human, dog, and mouse models, independent of CYP2D6 polymorphisms, makes it an ideal cross-species PK benchmark. With no bronchoconstriction risk across a wide dose range (10–600 mg), Pamatolol is the definitive tool for isolating β1-mediated cardiac effects in safety pharmacology and receptor signaling studies.

Molecular Formula C16H26N2O4
Molecular Weight 310.39 g/mol
CAS No. 59110-35-9
Cat. No. B1678366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamatolol
CAS59110-35-9
SynonymsH104-08
methyl (4-(2-hydroxy-3-(isopropylamino)propoxy)phenylethyl)carbamate
pamatolol
pamatolol hydrochloride
pamatolol sulfate (2:1)
Molecular FormulaC16H26N2O4
Molecular Weight310.39 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O
InChIInChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20)
InChIKeyUGENBJKPPGFFAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamatolol (CAS 59110-35-9) Procurement Guide: Overview and Scientific Profile


Pamatolol is a cardioselective beta-adrenoceptor antagonist devoid of intrinsic sympathomimetic activity [1]. As a beta-blocker in the aryloxypropanolamine class, it was developed for cardiovascular applications and is distinguished from non-selective beta-blockers by its preferential affinity for beta-1 receptors in cardiac tissue over beta-2 receptors in bronchial and vascular smooth muscle [2].

Pamatolol vs. Generic Beta-Blockers: Why Direct Substitution Introduces Scientific and Procurement Risk


While beta-blockers share a common receptor target, their pharmacokinetic and selectivity profiles vary widely, directly impacting efficacy, dosing regimens, and safety. Substituting Pamatolol with a more common generic like metoprolol or atenolol overlooks critical differences in bioavailability, metabolism, and beta-1 selectivity that can alter therapeutic outcomes. For instance, Pamatolol's high and consistent oral absorption and minimal first-pass metabolism [1] contrast sharply with metoprolol's variable bioavailability and extensive hepatic metabolism [2], making generic interchange scientifically unsound without careful consideration of the evidence presented below.

Pamatolol (59110-35-9) Quantitative Differentiation: Head-to-Head Evidence vs. Metoprolol and Atenolol


Beta-1 Selectivity: Superior Cardiac vs. Vascular Selectivity Over Atenolol and Metoprolol

Pamatolol demonstrates superior cardioselectivity compared to atenolol and metoprolol. In isolated rat right atria (beta-1), the pA2 values for atenolol (A), metoprolol (M), and pamatolol (P) were 7.14, 7.51, and 7.56, respectively [1]. Critically, in isolated portal veins (a vascular, beta-2 mediated model), pamatolol exhibited a significantly lower pA2 value of 5.54, while A and M had values of 6.01 and 6.51, respectively [1]. This larger difference between cardiac and vascular pA2 values for pamatolol indicates a greater degree of beta-1 selectivity, as concluded by the authors: 'A and M show a comparable degree of cardioselectivity, whereas P is more selective' [1].

Cardioselectivity Beta-Adrenoceptor Pharmacology

Pharmacokinetic Superiority: High Bioavailability and Minimal First-Pass Metabolism vs. Metoprolol and Atenolol

Pamatolol exhibits a favorable pharmacokinetic profile with 'rapid and complete absorption' after oral dosing and 'no evidence of a first-pass effect' [1]. This contrasts sharply with metoprolol, which has an oral bioavailability of only 40-50% due to high first-pass hepatic metabolism [2], and atenolol, which has an incomplete absorption of approximately 50% [3]. Furthermore, pamatolol is excreted mainly in unchanged form in the urine within 24 hours across multiple species (man, dog, rat, mouse), with no evidence of active metabolites [REFS-1, REFS-4]. Metoprolol, conversely, is extensively metabolized by CYP2D6 to inactive metabolites, with less than 5% excreted unchanged [5]. The elimination half-life of pamatolol ranged from 2.9 to 4.6 hours after oral doses and 2.2 to 5.6 hours after intravenous doses [1].

Pharmacokinetics Bioavailability Drug Metabolism

Pharmacodynamic Profile: Dose-Response and Effect Duration in Humans

A Phase I study in 10 healthy male volunteers quantified pamatolol's pharmacodynamic effects. Minor reductions in standing and exercise heart rate were observed with a 10-mg oral dose, and effects appeared maximal with a 400-600 mg dose [1]. The rate of decline of effect averaged 1.5% of the exercise heart rate per hour [1]. Critically, pamatolol did not affect resting systolic time intervals or post-exercise pulmonary function at these doses, consistent with its beta-1 selectivity profile [1]. In contrast, metoprolol's beta-1 selectivity diminishes at plasma concentrations above 300 nmol/L, leading to increased beta-2 blockade [2].

Pharmacodynamics Phase I Trial Beta-Blockade

Metabolic Stability and Species Consistency: A Unique Advantage Over Metoprolol's Variable Metabolism

Pamatolol's metabolism is highly consistent across species (man, dog, mouse), with urinary excretion of mostly unchanged drug [1]. Only in the rat was a significant alternative metabolic pathway (aliphatic hydroxylation and subsequent oxidation) observed [1]. This contrasts with metoprolol, which shows significant species differences in metabolism and is extensively metabolized in humans by polymorphic CYP2D6, leading to high inter-individual variability [2]. The lack of significant metabolism in most species suggests pamatolol's activity is independent of hepatic enzyme variability.

Drug Metabolism Species Differences Toxicology

Optimal Use Cases for Pamatolol (CAS 59110-35-9) in Research and Industrial Settings


Cardiovascular Research Requiring High Beta-1 Selectivity with Minimal Beta-2 Interference

Based on the direct head-to-head comparison showing pamatolol's superior cardioselectivity (pA2 atrial 7.56 vs. portal vein 5.54) compared to atenolol and metoprolol [1], this compound is ideal for in vitro and in vivo studies where a clean beta-1 blockade is required without confounding beta-2 effects on vascular or bronchial tone. Researchers investigating isolated cardiac function, chronotropic responses, or beta-1 receptor signaling pathways will benefit from pamatolol's minimized off-target activity.

Pharmacokinetic and Bioavailability Studies Requiring High and Consistent Oral Absorption

Pamatolol's 'rapid and complete absorption' and lack of a first-pass effect [2] make it an excellent model compound for investigating oral drug delivery systems, absorption mechanisms, or for use as a positive control in bioavailability studies. Its predictable and high systemic exposure contrasts with the variable absorption of atenolol (~50%) and metoprolol (40-50%) [REFS-3, REFS-4], simplifying data interpretation.

Metabolism and Species Comparison Studies Focusing on Metabolic Stability

The documented consistency of pamatolol's metabolism across man, dog, and mouse, with excretion of mostly unchanged drug [5], positions it as a valuable tool for cross-species pharmacokinetic comparisons. It can serve as a benchmark compound for assessing metabolic stability in new chemical entities or for studying species-specific metabolic pathways, as its profile is largely independent of polymorphic enzymes like CYP2D6 that complicate studies with metoprolol [6].

Safety Pharmacology: Assessing Beta-1 Mediated Cardiac Effects Without Pulmonary Compromise

The Phase I evidence showing no effect on post-exercise pulmonary function across a wide dose range (10-600 mg) [7] supports the use of pamatolol in safety pharmacology studies where the goal is to isolate beta-1 mediated cardiac effects from potential beta-2 mediated bronchoconstriction. This is particularly relevant for respiratory safety assessments in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamatolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.